molecular formula C18H16O2 B11959091 Methyl p-(trans-styryl)-trans-cinnamate CAS No. 71205-18-0

Methyl p-(trans-styryl)-trans-cinnamate

Cat. No.: B11959091
CAS No.: 71205-18-0
M. Wt: 264.3 g/mol
InChI Key: XXBDOBCPYGFGCH-SCCLZRITSA-N
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Description

Methyl p-(trans-styryl)-trans-cinnamate is a high-purity chemical reagent intended for laboratory research purposes. As a derivative of cinnamic acid, a compound known for its diverse biological activities, this specific analog is of significant interest in medicinal chemistry and drug discovery. Researchers can explore its potential applications, which may include areas such as anticancer and antimicrobial agent development, given that related cinnamic acid derivatives have demonstrated antitumor, antiviral, and antimicrobial properties (PMC). The compound's mechanism of action is likely structure-dependent, and investigation into its specific biological targets is a key area of ongoing research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. All information presented is for informational purposes and is not a claim of efficacy or safety. Researchers should consult the product's Certificate of Analysis for detailed specifications including purity, molecular weight, and storage conditions.

Properties

CAS No.

71205-18-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

methyl (E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate

InChI

InChI=1S/C18H16O2/c1-20-18(19)14-13-17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h2-14H,1H3/b8-7+,14-13+

InChI Key

XXBDOBCPYGFGCH-SCCLZRITSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Dynamics

Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are conventional catalysts, with HCl demonstrating superior selectivity for preserving the trans-configuration due to its milder acidity. A typical protocol involves refluxing equimolar amounts of trans-cinnamic acid and methanol with 5–10% v/v concentrated HCl at 65–70°C for 5–7 hours. The reaction equilibrium is driven toward ester formation by using excess methanol (4:1 molar ratio relative to acid) and continuous removal of water via Dean-Stark apparatus.

Yield Optimization and Challenges

Reported yields range from 31% to 86%, depending on purification techniques. Key challenges include:

  • Stereochemical integrity : Prolonged heating above 75°C promotes cis-trans isomerization, necessitating strict temperature control.

  • Byproduct formation : Dimerization of styryl groups occurs at high acid concentrations (>15% v/v), requiring careful catalyst titration.

Microwave-Assisted Esterification: Accelerating Reaction Kinetics

Microwave irradiation has emerged as a viable alternative to conventional heating, significantly reducing reaction times while maintaining stereoselectivity.

Procedure and Parameters

A modified protocol using p-toluenesulfonic acid (p-TSA) as a catalyst achieves 89% yield within 15 minutes under microwave conditions (300 W, 100°C). The homogeneous heating profile minimizes localized hot spots that degrade thermally sensitive styryl groups. Solvent-free conditions further enhance reaction efficiency, with residual water removed via molecular sieves.

Comparative Performance

ParameterConventional HeatingMicrowave Irradiation
Reaction Time5–7 hours10–15 minutes
Yield70–86%85–89%
Energy Consumption1.2–1.5 kWh0.3–0.4 kWh
Isomer Purity92–95% trans96–98% trans

Data synthesized from.

Green Chemistry Approaches: Solvent-Free and Recyclable Catalysts

Recent patents describe solvent-free methods using solid acid catalysts to improve sustainability.

Silica-Supported Acid Catalysts

A 2025 patent (US20080045742A1) details a single-step process using SiO₂-H₃PO₄ composites. Key advantages include:

  • Reusability : Catalysts retain 85% activity after five cycles.

  • Selectivity : >99% trans-isomer formation at 80°C.

  • Yield : 91% isolated yield with 99.5% purity after vacuum distillation.

The mechanism involves surface-bound acid sites facilitating simultaneous esterification and styryl group insertion without intermediate isolation.

Enzymatic Esterification: Biocatalytic Routes

While less common, lipase-mediated synthesis offers an eco-friendly alternative.

Candida antarctica Lipase B (CALB)

Immobilized CALB catalyzes methanolysis of trans-cinnamic acid in tert-butanol at 45°C, achieving 78% conversion after 24 hours. Limitations include:

  • Substrate inhibition : Methanol concentrations >2M deactivate the enzyme.

  • Cost : Enzyme reuse cycles limited to 3–4 batches.

Industrial-Scale Production: Challenges and Solutions

Commercial synthesis requires balancing cost, yield, and environmental impact.

Continuous Flow Reactors

Tubular reactors with inline IR monitoring achieve 94% conversion at 120°C (residence time: 8 minutes) using H₂SO₄ catalysis. Advantages include:

  • Scalability : Throughput of 50 L/hour demonstrated.

  • Waste reduction : 98% methanol recovery via fractional condensation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl p-(trans-styryl)-trans-cinnamate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: p-(trans-styryl)-trans-cinnamic acid.

    Reduction: Methyl p-(trans-styryl)-trans-cinnamyl alcohol.

    Substitution: p-Bromo-methyl p-(trans-styryl)-trans-cinnamate.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : Methyl p-(trans-styryl)-trans-cinnamate serves as a precursor for synthesizing various biologically active molecules and complex organic compounds. Its unique structure allows for modifications that are valuable in organic synthesis.

2. Antimicrobial Activity

  • Research Findings : Cinnamic acid derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate effectiveness against multi-drug resistant bacteria and fungi, highlighting its potential as a natural antimicrobial agent .
  • Case Study : A study found that certain derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus, suggesting applications in food preservation and pharmaceutical formulations .

3. Antioxidant Properties

  • Mechanism of Action : The compound acts as an antioxidant by scavenging free radicals, thus preventing oxidative damage to cells. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

4. Anti-inflammatory and Anticancer Activities

  • Potential Therapeutics : Research indicates that this compound may inhibit enzymes involved in inflammation and cancer progression. Its role in modulating signaling pathways associated with these processes is under investigation .
  • Case Study : In vitro studies have shown that the compound can suppress the growth of human tumor cells, suggesting its potential in cancer therapy .

Industrial Applications

1. Materials Science

  • Polymers and Resins : The compound is utilized in producing polymers and resins due to its unique chemical properties. It can enhance the stability and durability of materials used in various applications.

2. Cosmetic Industry

  • UV Absorbing Agent : this compound is employed as a UV-absorbing agent in sunscreens and other cosmetic products, contributing to skin protection against harmful UV radiation.

Mechanism of Action

The mechanism of action of Methyl p-(trans-styryl)-trans-cinnamate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through modulation of signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Cinnamate Derivatives
Compound Molecular Formula Substituents Solubility (Primary Solvents) Thermal Stability (TGA Data) Key Applications
Methyl trans-cinnamate C₁₀H₁₀O₂ - Alcohols, ether, benzene High (suitable for polymers) Polymers, tyrosinase inhibition
Ethyl cinnamate C₁₁H₁₂O₂ Ethyl ester Similar to methyl derivative Moderate Flavoring, plasticizers
Allyl cinnamate C₁₂H₁₂O₂ Allyl ester Organic solvents Lower than methyl Plasticizers, adhesives
Methyl p-(trans-styryl)-trans-cinnamate C₁₈H₁₆O₂ Para-trans-styryl group Not reported (likely hydrophobic) Inferred high (extended π-system) Potential use in materials science

Structural Insights :

  • Methyl trans-cinnamate : The simplest cinnamate ester, lacking additional substituents. Its planar structure facilitates π-π stacking in metal complexes, enhancing electrocatalytic activity in cobalt-based systems .
  • This structural feature aligns with trends observed in π-conjugated ligands used in electrocatalysts .

Key Findings :

  • Tyrosinase Inhibition : Methyl trans-cinnamate outperforms its methyl ester derivative (e.g., methyl p-coumarate) due to optimal hydrophobic interactions with the enzyme active site .
  • Antimicrobial Activity : Methyl trans-cinnamate exhibits broad-spectrum activity, likely via membrane disruption, a trait shared with other cinnamates .
  • Electrocatalysis: Cobalt complexes incorporating trans-cinnamate ligands show low overpotential (η = 320 mV) for oxygen evolution reactions (OERs). The extended conjugation in this compound could further enhance electron transfer in similar systems .

Q & A

Q. How can researchers optimize the synthesis of methyl trans-cinnamate to achieve high purity?

The synthesis typically employs acid-catalyzed Fischer esterification of trans-cinnamic acid with methanol under reflux. Key variables include reaction time, temperature, and catalyst concentration. Post-synthesis, liquid-liquid extraction using solvents like dichloromethane improves yield. However, purity discrepancies may arise: GC-MS and IR often indicate high purity, while ¹H NMR might reveal unreacted starting materials due to residual solvents or incomplete esterification. Recrystallization or column chromatography is recommended for further purification .

Q. What analytical techniques are most effective for characterizing methyl trans-cinnamate and resolving purity discrepancies?

A multi-method approach is critical:

  • GC-MS identifies volatile impurities.
  • ¹H NMR detects residual reactants (e.g., methanol or trans-cinnamic acid).
  • IR spectroscopy confirms ester functional groups (C=O stretch at ~1700 cm⁻¹).
  • Melting point analysis (expected range: 34–36°C) validates crystallinity. Discrepancies between techniques, such as NMR vs. GC-MS, highlight the need for orthogonal validation .

Q. What in vitro models are used to assess the biological activity of methyl trans-cinnamate derivatives?

  • Tyrosinase inhibition assays : Measure reduction in monophenolase/diphenolase activity using mushroom tyrosinase and L-DOPA as a substrate.
  • Antimicrobial testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • COX-2 inhibition : Molecular docking with PLANTS software predicts binding affinity to cyclooxygenase-2, validated via in vitro enzyme activity assays .

Q. What are the solubility properties of methyl trans-cinnamate in different solvents?

Methyl trans-cinnamate is highly soluble in alcohols (e.g., ethanol, methanol), ether, and benzene but exhibits limited solubility in water (<1 mg/mL). Solubility in polar aprotic solvents (e.g., DMSO) is moderate, making it suitable for biological assays requiring aqueous-organic mixtures .

Advanced Research Questions

Q. What mechanistic insights can be gained from Hammett plot analysis in the reduction of methyl α-substituted-trans-cinnamates?

Competitive reduction studies using sodium borohydride reveal substituent effects on reaction rates. A Hammett ρ value of +1.44–1.74 (for para-substituted derivatives) indicates a rate-determining hydride transfer step, with electron-withdrawing groups accelerating reduction. Linear free-energy relationships confirm mechanistic consistency across substituents, supporting a transition state with partial positive charge development at the α-carbon .

Q. How does methyl trans-cinnamate behave under pyrolysis conditions relevant to combustion studies?

Pyrolysis at 200–400°C in low-oxygen environments (2–10% O₂) shows >97% transfer of intact methyl trans-cinnamate to smoke, suggesting minimal thermal decomposition. This parallels cigarette combustion studies, where radiolabeled analogs confirm high transfer rates without significant byproduct formation. However, oxidative conditions (>400°C) may induce fragmentation, requiring GC-MS to track degradation products .

Q. How do structural modifications of methyl trans-cinnamate influence its binding affinity to COX-2?

Molecular docking studies (e.g., using PLANTS 1.1) reveal that para-methoxy or styryl substitutions enhance hydrophobic interactions within the COX-2 binding pocket. Comparative analysis with reference inhibitors (e.g., ZINC03814717) identifies critical residues (Arg120, Tyr355) for hydrogen bonding. Derivatives with extended conjugation (e.g., p-(trans-styryl) groups) exhibit improved binding free energies (ΔG < −8 kcal/mol) .

Q. What is the role of methyl trans-cinnamate in polymer material science?

Its thermal expansion properties make it a candidate for modifying polyurethanes and polyesters. Incorporation into polymer matrices (5–10 wt%) reduces glass transition temperatures (Tg) by 15–20°C, enhancing flexibility. FTIR and DSC analyses confirm ester group compatibility with polymer backbones, though oxidative stability must be monitored under high-temperature processing .

Q. How does enzymatic conversion of trans-cinnamate to styrene inform metabolic engineering strategies?

In yeast expressing Fdc1 decarboxylase, HPLC analyses show trans-cinnamate conversion to styrene is rate-limited by enzyme activity. Overexpression of Fdc1 and cofactor optimization (e.g., FMN supplementation) increase styrene titers 3-fold. Metabolic flux analysis identifies competing pathways (e.g., β-oxidation) requiring knockout to improve yield .

Methodological Considerations

  • Data Contradictions : Conflicting purity data (e.g., NMR vs. GC-MS) necessitate multi-technique validation .
  • Experimental Design : Pyrolysis studies require controlled oxygen levels and simulated combustion atmospheres to mimic real-world conditions .
  • Statistical Analysis : Hammett plots require competitive reduction experiments with internal standards to ensure accurate relative rate calculations .

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